1-(4-Amino-2-(trifluoromethyl)phenyl)ethanone
Description
1-(4-Amino-2-(trifluoromethyl)phenyl)ethanone is an acetophenone derivative featuring a phenyl ring substituted with an amino (-NH₂) group at the para position and a trifluoromethyl (-CF₃) group at the ortho position. This structural configuration confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The electron-withdrawing -CF₃ group enhances stability and influences reactivity, while the amino group provides a site for further functionalization, such as condensation or nucleophilic substitution reactions .
- Halogenation: Bromination or chlorination of precursor acetophenones (e.g., 1-(4-nitrophenyl)ethanone) followed by reduction to introduce the amino group .
- Cross-coupling reactions: Palladium-catalyzed Buchwald-Hartwig amination to install the amino group on halogenated intermediates .
Properties
Molecular Formula |
C9H8F3NO |
|---|---|
Molecular Weight |
203.16 g/mol |
IUPAC Name |
1-[4-amino-2-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H8F3NO/c1-5(14)7-3-2-6(13)4-8(7)9(10,11)12/h2-4H,13H2,1H3 |
InChI Key |
UKBUXSRZJBFGMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-nitrobenzotrifluoride with ethyl acetate in the presence of a base, followed by reduction of the nitro group to an amino group .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-2-(trifluoromethyl)phenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Amino-2-(trifluoromethyl)phenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The amino group can form hydrogen bonds with target molecules, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their synthesis, properties, and applications:
Key Comparison Points :
Electronic Effects: The -CF₃ group in 1-(4-amino-2-(trifluoromethyl)phenyl)ethanone increases electrophilicity at the carbonyl carbon compared to non-fluorinated analogs (e.g., 1-(4-aminophenyl)ethanone), facilitating nucleophilic attacks in reactions like Claisen-Schmidt condensations . Chloro and fluoro substituents (e.g., in 1-(4-amino-2-chlorophenyl)ethanone) provide weaker electron-withdrawing effects than -CF₃, resulting in slower reaction kinetics .
Biological Activity: Piperazinyl sulfonyl derivatives (e.g., 7n, 7o) exhibit antiproliferative activity due to sulfonyl groups enhancing membrane permeability . Chalcone derivatives (e.g., compound 11f) derived from 1-(2-fluoro-4-CF₃-phenyl)ethanone show antitumor activity via Michael addition targeting thiol groups in proteins .
Synthetic Flexibility: Amino groups enable post-functionalization: For example, 1-(4-amino-2-CF₃-phenyl)ethanone can undergo condensation with aldehydes to form Schiff bases, a pathway utilized in antibacterial thiazole derivatives . Halogenated analogs (e.g., 1-(2-bromo-4-CF₃-phenyl)ethanone) serve as intermediates for cross-coupling reactions, expanding access to complex aryl systems .
Crystallographic and Physical Properties: The trifluoroethyl group in 1-[4-(2-aminoanilino)phenyl]-2,2,2-trifluoroethanone induces a dihedral angle of 70.84° between aromatic rings, reducing π-π stacking but promoting N–H···F hydrogen bonding .
Research Findings and Limitations
- Antimicrobial Potential: Analogous compounds like 1-(4-(quinolin-8-ylamino)phenyl)ethanone derivatives exhibit antibacterial activity via disruption of membrane integrity, suggesting similar mechanisms for the target compound .
- Thermal Stability: -CF₃-substituted ethanones generally have higher melting points (e.g., 154–177°C for piperazinyl derivatives ) compared to non-fluorinated analogs due to increased molecular rigidity.
- Limitations : Direct data on the target compound’s solubility, toxicity, and in vivo efficacy are absent in the provided evidence. Further studies are needed to explore its pharmacokinetic profile.
Biological Activity
1-(4-Amino-2-(trifluoromethyl)phenyl)ethanone, a compound characterized by its trifluoromethyl group and amino substitution, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : C9H8F3N
- Molecular Weight : 201.16 g/mol
- IUPAC Name : 1-(4-amino-2-(trifluoromethyl)phenyl)ethanone
Mechanisms of Biological Activity
The biological activity of 1-(4-Amino-2-(trifluoromethyl)phenyl)ethanone is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's bioavailability.
Target Interactions
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may interact with receptors, influencing signaling pathways related to cell proliferation and apoptosis.
Research Findings
Recent studies have highlighted the compound's diverse biological activities:
- Antimicrobial Activity :
- Anticancer Potential :
- Neuroprotective Effects :
Case Study 1: Antimicrobial Efficacy
In a controlled study, a series of derivatives based on 1-(4-Amino-2-(trifluoromethyl)phenyl)ethanone were synthesized and tested against various bacterial strains. The results indicated:
- Effective against : Staphylococcus aureus, Escherichia coli
- MIC Values : Ranged from 3.12 μg/mL to 12.5 μg/mL, showing promising antibacterial activity compared to standard antibiotics .
Case Study 2: Cancer Cell Line Study
A recent investigation into the anticancer properties of the compound involved treating human cancer cell lines with varying concentrations of 1-(4-Amino-2-(trifluoromethyl)phenyl)ethanone:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours, indicating a dose-dependent response .
Comparative Analysis
The following table summarizes the biological activities compared to similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|
| 1-(4-Amino-2-(trifluoromethyl)phenyl)ethanone | Yes (MIC: 3.12 - 12.5 μg/mL) | Yes | Yes |
| Tolcapone | Moderate | Yes | Yes |
| Pyrrole Derivatives | High | Moderate | No |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
